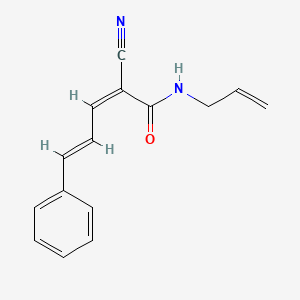

![molecular formula C10H13BrN2 B2884789 1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine CAS No. 1522264-34-1](/img/structure/B2884789.png)

1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine is an organic compound belonging to the imidazopyridine family. It is a cyclic nitrogen-containing heterocyclic compound that has been extensively studied for its various applications in the scientific research field. This compound has been found to be a useful tool for the synthesis of other organic compounds, as well as for its potential applications in the treatment of certain diseases.

Scientific Research Applications

Agrochemicals and Pharmaceuticals

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . This makes these compounds valuable in the development of new drugs and agricultural products.

GABA A Receptor Modulators

The imidazo[1,5-a]pyridines are known to play a crucial role as GABA A receptor positive allosteric modulators . This means they can enhance the effect of GABA neurotransmitters, which could be useful in treating conditions like anxiety, insomnia, and epilepsy.

Proton Pump Inhibitors

Some imidazo[1,5-a]pyridines have been developed as proton pump inhibitors . These are drugs used to reduce the production of stomach acid, which can be beneficial in treating conditions like gastroesophageal reflux disease (GERD) and stomach ulcers.

Aromatase Inhibitors

Imidazo[1,5-a]pyridines have also been found to act as aromatase inhibitors . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens. Inhibiting this enzyme can be useful in the treatment of estrogen-sensitive cancers, such as some forms of breast cancer.

Anti-Inflammatory Drugs

Some imidazo[1,5-a]pyridines have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) . These can be used to reduce inflammation and pain in conditions like arthritis.

Antimicrobial Agents

Imidazo[1,5-a]pyridines have shown potential as antimicrobial agents . For example, some 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives have demonstrated antibacterial activity .

properties

IUPAC Name |

1-bromo-3-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZQHJZXNATRRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(N=C2C3CC3)Br)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2884707.png)

![({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B2884708.png)

![N-(3-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2884712.png)

![ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2884713.png)

![N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2884716.png)

![N-[(4-bromophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2884717.png)

![1-(2-fluorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2884720.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2884722.png)

![N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2884724.png)

![2-Chloro-N-[cyclopropyl(methyl)sulfamoyl]-5-methylpyridine-4-carboxamide](/img/structure/B2884729.png)